ethyl N-(3,3-diphenylpropanoyl)glycinate
Description
Ethyl N-(3,3-diphenylpropanoyl)glycinate is a glycine derivative featuring a diphenylpropanoyl group attached to the glycine backbone via an ester linkage. The diphenylpropanoyl moiety confers high lipophilicity, which may enhance membrane permeability and bioactivity compared to simpler glycinate esters.
Properties
IUPAC Name |
ethyl 2-(3,3-diphenylpropanoylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)14-20-18(21)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRIPCJNOEIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3,3-diphenylpropanoyl)glycinate typically involves the esterification of glycine with ethanol in the presence of an acid catalyst, followed by the acylation of the resulting ethyl glycinate with 3,3-diphenylpropanoyl chloride. The reaction conditions often include:
Esterification: Glycine is reacted with ethanol in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions.
Acylation: The ethyl glycinate is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3,3-diphenylpropanoyl)glycinate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group in the 3,3-diphenylpropanoyl moiety can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a catalyst.
Major Products
Hydrolysis: Yields 3,3-diphenylpropanoic acid and ethanol.
Reduction: Produces 3,3-diphenylpropan-1-ol.
Substitution: Results in the formation of various substituted glycinate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(3,3-diphenylpropanoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural amino acids.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ethyl N-(3,3-diphenylpropanoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that recognize glycine derivatives, potentially inhibiting or modulating their activity. The 3,3-diphenylpropanoyl group may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Analogs :
Ethyl N-(3,4-dimethoxybenzoyl)glycinate (): Molecular Weight: 267.28 g/mol logP: 1.13 Polar Surface Area: 60.34 Ų Hydrogen Bond Donors: 1 Key Feature: Methoxy groups enhance solubility compared to non-polar substituents.
Ethyl N-(4-chlorophenyl)glycinate (): Hazard Profile: Classified as non-hazardous under OSHA standards.
Ethyl N-(diphenylmethylidene)glycinate ():
- Application : Used in Pd-catalyzed α-arylation for synthesizing purine-glycine conjugates.
- Key Feature : Diphenyl groups stabilize intermediates in coupling reactions.
Comparison with Ethyl N-(3,3-Diphenylpropanoyl)glycinate:
- The diphenylpropanoyl group in the target compound likely increases logP (>2.0 estimated) compared to dimethoxybenzoyl (logP 1.13) or chlorophenyl analogs, enhancing lipophilicity.
- The extended aromatic system may improve π-π stacking interactions in biological targets, a feature absent in simpler glycinate esters.
Implications for Target Compound :
- The diphenylpropanoyl group may require specialized coupling agents (e.g., Bredereck’s reagent, as in ) or transition-metal catalysis (e.g., Pd, as in ) due to steric hindrance.
- Expected yields would likely be lower (40–60%) compared to less hindered analogs.
Insecticidal Activity :
- Meta-diamide glycinate derivatives (): Exhibit LC50 values as low as 0.0218 mg/L against Plutella xylostella. Structural similarity suggests the target compound could act on GABA receptors, though potency may vary due to bulkier substituents.
Pharmacological Potential:
- Maleic acid salt of diphenylpropanoyl-pyrrolidine carboxamide (): Indicates diphenylpropanoyl-containing compounds may target enzymes or receptors in cardiovascular or metabolic pathways.
- Schiff base glycinates (): Demonstrated photophysical properties and metal-chelation capabilities, suggesting the target compound could form bioactive copper(II) complexes.
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| This compound* | ~350 (estimated) | >2.0 | ~60 (estimated) |
| Ethyl N-(3,4-dimethoxybenzoyl)glycinate | 267.28 | 1.13 | 60.34 |
| Ethyl N-(4-chlorophenyl)glycinate | 213.67 | 1.5 | 52.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
